N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is a derivative of the well-known cancer therapeutic agent Palbociclib, which is primarily used in the treatment of hormone receptor-positive breast cancer. This compound is characterized by the absence of a cyclopentyl group and the presence of a cyclohexyl group in its structure, which may influence its pharmacological properties, including efficacy and toxicity.
Palbociclib, including its derivatives like N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib, has been developed through various synthetic methodologies aimed at enhancing its therapeutic profile. The original compound was synthesized as part of efforts to inhibit cyclin-dependent kinases, which play a critical role in cell cycle regulation.
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib falls under the classification of small molecule inhibitors, specifically targeting cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes are crucial for cell cycle progression, and their inhibition leads to reduced proliferation of cancer cells.
The synthesis of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib can be approached through several methods, primarily involving modifications to the existing synthetic pathways for Palbociclib. The general synthesis involves:
These methods are designed to optimize yield and minimize impurities, making them suitable for industrial-scale production .
The synthesis typically requires careful control of reaction conditions such as temperature and pressure, as well as the use of inert atmospheres to prevent unwanted side reactions. Techniques such as chromatography are employed for purification.
The molecular structure of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib can be represented as follows:
This structure features a pyrido[2,3-d]pyrimidine core with various substituents that confer specific biological activities.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib participates in various chemical reactions typical for small molecules, including:
The reactivity of this compound is influenced by its functional groups and steric hindrance introduced by the cyclohexyl moiety, which may enhance selectivity towards specific biological targets compared to its parent compound.
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib exerts its effects primarily through the inhibition of cyclin-dependent kinases 4 and 6. This inhibition disrupts the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the G1 phase.
Studies have shown that this mechanism is effective in reducing tumor growth in hormone receptor-positive breast cancer models, indicating that modifications to the chemical structure can significantly impact therapeutic outcomes .
Relevant analyses include thermal stability assessments and solubility tests under various conditions to ensure proper formulation for clinical use .
N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is primarily investigated for its potential applications in oncology, particularly for treating breast cancer. Its design aims to improve upon existing therapies by potentially offering enhanced selectivity or reduced side effects compared to traditional Palbociclib formulations.
In addition to cancer therapy, research into this compound may explore its use in combination therapies or as part of personalized medicine approaches targeting specific tumor profiles based on genetic markers .
This comprehensive analysis underscores the significance of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib in ongoing cancer research and development efforts.
Palbociclib (PD-0332991), a first-in-class CDK4/6 inhibitor, revolutionized breast cancer therapy by selectively disrupting the cyclin D-CDK4/6-Rb pathway, inducing G1 cell cycle arrest in estrogen receptor-positive (ER+) malignancies [5] [8]. Despite its efficacy, limitations in bioavailability, target residence time, and acquired resistance drive pharmacophoric optimization. Structural modifications focus on enhancing kinase selectivity, binding kinetics, and physicochemical properties while preserving the core pyridopyrimidine scaffold essential for ATP-competitive inhibition [3] [8]. N-Des(cyclopentyl)-N-Cyclohexyl-palbociclib exemplifies strategic alkyl chain engineering to modulate hydrophobic interactions within the CDK6 allosteric pocket (Val101, Phe98, and Asp104 residues), thereby optimizing steric and electronic complementarity [2] [8].
The cyclopentyl moiety in palbociclib occupies a hydrophobic cleft adjacent to the kinase hinge region. Replacing it with cyclohexyl introduces subtle yet impactful steric and conformational changes:
Table 1: Impact of Alkyl Substitution on Key Physicochemical Parameters
Parameter | Palbociclib (Cyclopentyl) | N-Cyclohexyl Analog | Change |
---|---|---|---|
Hydrophobic S.A. (Ų) | 98 | 113 | +15.3% |
Calculated logP | 3.7 | 4.1 | +0.4 |
Solubility in DMSO (mg/mL) | 45.2 | 58.9 | +30.3% |
Aqueous Solubility (µg/mL) | 12.4 | 8.7 | -29.8% |
N-Alkyl modifications alter hydrogen bonding, hydrophobic partitioning, and solvent-accessible surface area:
Table 2: Binding Parameters of Palbociclib vs. N-Cyclohexyl Analogs
Parameter | Palbociclib | N-Cyclohexyl Analog | Covalent Derivative (C-13) |
---|---|---|---|
CDK6 IC50 (nM) | 9 | 6 | 3 |
CDK4 IC50 (nM) | 11 | 8 | 4 |
CDK2 Selectivity (Fold) | 75 | 140 | >200 |
Binding Energy (ΔG, kcal/mol) | -9.2 | -10.7 | -12.4 |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3